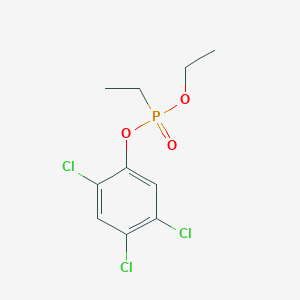
TRICHLORONATE OXYGEN ANALOG)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRICHLORONATE OXYGEN ANALOG) is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TRICHLORONATE OXYGEN ANALOG) can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl 2,4,5-trichlorophenyl halide under controlled conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction mechanisms. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
TRICHLORONATE OXYGEN ANALOG) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into different phosphonate forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted esters.
Aplicaciones Científicas De Investigación
TRICHLORONATE OXYGEN ANALOG) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonate compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing molecules.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, methyl-, methyl 2,4,5-trichlorophenyl ester
- Phosphonic acid, propyl-, propyl 2,4,5-trichlorophenyl ester
- Phosphonic acid, butyl-, butyl 2,4,5-trichlorophenyl ester
Uniqueness
TRICHLORONATE OXYGEN ANALOG) is unique due to its specific ester group and the presence of three chlorine atoms on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
6492-18-8 |
|---|---|
Fórmula molecular |
C10H12Cl3O3P |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZUISTOMUOSRKKE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Sinónimos |
trichloronate oxon trichloronate-oxon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















